molecular formula C10H9NO5 B15054691 2-(Carboxy(hydroxy)methyl)-7-methoxybenzo[d]oxazole

2-(Carboxy(hydroxy)methyl)-7-methoxybenzo[d]oxazole

Cat. No.: B15054691
M. Wt: 223.18 g/mol
InChI Key: ADXWKPAGVLWKQL-UHFFFAOYSA-N
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Description

2-(Carboxy(hydroxy)methyl)-7-methoxybenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzoxazole ring substituted with a carboxy(hydroxy)methyl group at the 2-position and a methoxy group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoxazole derivatives typically involves the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For 2-(Carboxy(hydroxy)methyl)-7-methoxybenzo[d]oxazole, a common synthetic route involves the reaction of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions, followed by methoxylation at the 7-position.

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs catalytic systems such as nanocatalysts, metal catalysts, and ionic liquid catalysts to enhance reaction efficiency and yield . The use of green chemistry principles, including eco-friendly solvents and recyclable catalysts, is also gaining traction in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(Carboxy(hydroxy)methyl)-7-methoxybenzo[d]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit enhanced biological activities.

Mechanism of Action

The mechanism of action of 2-(Carboxy(hydroxy)methyl)-7-methoxybenzo[d]oxazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Carboxy(hydroxy)methyl)-7-methoxybenzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxy(hydroxy)methyl group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

2-hydroxy-2-(7-methoxy-1,3-benzoxazol-2-yl)acetic acid

InChI

InChI=1S/C10H9NO5/c1-15-6-4-2-3-5-8(6)16-9(11-5)7(12)10(13)14/h2-4,7,12H,1H3,(H,13,14)

InChI Key

ADXWKPAGVLWKQL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=N2)C(C(=O)O)O

Origin of Product

United States

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